

Technical Guide: N-Methyl-4-phenoxybenzylamine

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Compound of Interest

Compound Name: *N-Methyl-4-phenoxybenzylamine*

Cat. No.: B064334

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Introduction and IUPAC Nomenclature

N-Methyl-4-phenoxybenzylamine is a secondary amine featuring a benzylamine core structure. A methyl group is substituted on the nitrogen atom, and a phenoxy group is attached at the para (4-position) of the benzyl ring. This compound serves as a valuable intermediate in organic synthesis and a scaffold for medicinal chemistry research.

The definitive International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-methyl-1-(4-phenoxyphenyl)methanamine[1].

Physicochemical Properties

The key computed physicochemical properties of N-methyl-1-(4-phenoxyphenyl)methanamine are summarized below. These properties are essential for designing experimental conditions, predicting solubility, and understanding its pharmacokinetic profile.

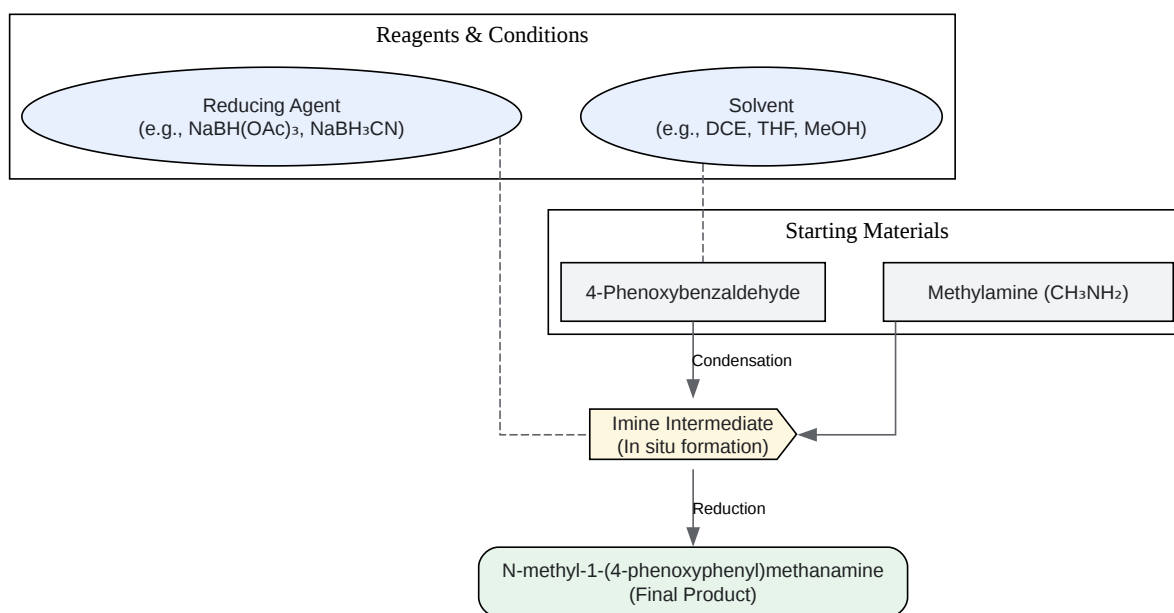
Property	Value	Source
IUPAC Name	N-methyl-1-(4-phenoxyphenyl)methanamine	[1]
Molecular Formula	C ₁₄ H ₁₅ NO	[1]
Molecular Weight	213.27 g/mol	[1]
CAS Number	169943-40-2	[1]
XLogP3	2.8	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	3	[1]
Exact Mass	213.115364102 Da	[1]
Topological Polar Surface Area	21.3 Å ²	[1]

Synthesis and Experimental Protocols

N-methyl-1-(4-phenoxyphenyl)methanamine can be synthesized through several established organic chemistry methodologies. The two most common and effective routes are the direct N-alkylation of a precursor amine and the reductive amination of a precursor aldehyde.

Synthesis Route 1: Reductive Amination of 4-Phenoxybenzaldehyde

This approach involves the reaction of 4-phenoxybenzaldehyde with methylamine to form an intermediate imine, which is subsequently reduced in situ to the target secondary amine. This method is highly versatile and generally provides good yields[\[2\]](#)[\[3\]](#).



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Caption: Workflow for the synthesis via reductive amination.

Experimental Protocol: General Procedure for Reductive Amination

- **Reaction Setup:** To a solution of 4-phenoxybenzaldehyde (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add methylamine (1.0-1.2 eq; often as a solution in a solvent like THF or ethanol).
- **Imine Formation:** Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The reaction may be gently heated if required and can be monitored by TLC or GC-MS.

- **Reduction:** Add a mild reducing agent such as sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$, 1.2-1.5 eq) portion-wise to the reaction mixture[3]. Other reducing agents like sodium cyanoborohydride (NaBH_3CN) can also be used[2].
- **Reaction:** Continue stirring the reaction at room temperature for 12-24 hours, or until the reaction is complete as indicated by analytical monitoring.
- **Work-up:** Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-methyl-1-(4-phenoxyphenyl)methanamine.

Synthesis Route 2: N-Alkylation of 4-Phenoxybenzylamine

This method involves the direct methylation of the primary amine, 4-phenoxybenzylamine, using a methylating agent. This is a straightforward $\text{S}_{\text{N}}2$ reaction, though care must be taken to control the stoichiometry to minimize over-alkylation to the tertiary amine[4].

Experimental Protocol: General Procedure for N-Alkylation

- **Reaction Setup:** Dissolve 4-phenoxybenzylamine (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile in a round-bottom flask.
- **Base Addition:** Add a base such as potassium carbonate (K_2CO_3 , 1.5-2.0 eq) or sodium hydride (NaH , 1.1 eq, use with caution) to the mixture to deprotonate the amine.
- **Methylation:** Add a methylating agent, such as methyl iodide (CH_3I , 1.0-1.1 eq) or dimethyl sulfate, dropwise to the stirred suspension at room temperature.
- **Reaction:** Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 6-18 hours. Monitor the reaction's progress by TLC.

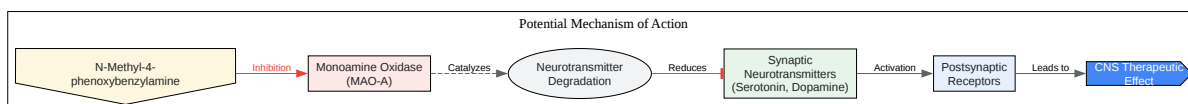
- **Work-up:** Upon completion, filter off the base. Dilute the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography to isolate N-methyl-1-(4-phenoxyphenyl)methanamine.

Potential Biological Activity and Signaling Pathways

While specific biological data for N-methyl-1-(4-phenoxyphenyl)methanamine is not extensively published, the activity of structurally related compounds provides valuable insights for drug development professionals.

- **Monoamine Oxidase (MAO) Inhibition:** Structurally similar compounds, such as 4-(O-benzylphenoxy)-N-methylalkylamines, are known inhibitors of monoamine oxidase (MAO), particularly MAO-A[5]. MAO enzymes are responsible for the degradation of key neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of MAO increases the synaptic availability of these neurotransmitters, a mechanism central to the action of many antidepressant and anxiolytic drugs.
- **Adrenergic Receptor Modulation:** The related compound Phenoxybenzamine is a non-selective, irreversible antagonist of alpha-adrenergic receptors, used to treat hypertension[6]. This suggests that the phenoxybenzylamine scaffold may interact with adrenergic signaling pathways.

These precedents suggest that N-methyl-1-(4-phenoxyphenyl)methanamine warrants investigation as a potential modulator of central nervous system targets.



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